(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one (Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 899391-73-2
VCID: VC7360873
InChI: InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9-
SMILES: CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Br)C2=O)O
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.234

(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 899391-73-2

Cat. No.: VC7360873

Molecular Formula: C18H16BrNO3

Molecular Weight: 374.234

* For research use only. Not for human or veterinary use.

(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one - 899391-73-2

Specification

CAS No. 899391-73-2
Molecular Formula C18H16BrNO3
Molecular Weight 374.234
IUPAC Name (2Z)-2-[(4-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9-
Standard InChI Key KAJKZBLKVVOJQQ-SXGWCWSVSA-N
SMILES CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Br)C2=O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound belongs to the aurone class of flavonoids, characterized by a benzofuran-3(2H)-one core fused with a benzylidene group. Its IUPAC name reflects the Z-configuration of the benzylidene double bond, the 4-bromo substitution on the benzylidene ring, and the 7-((dimethylamino)methyl) and 6-hydroxy substituents on the benzofuran system.

Structural Analysis

The molecular formula is C₁₉H₁₇BrN₂O₃, with a molecular weight of 413.26 g/mol. Key structural elements include:

  • Benzofuran-3(2H)-one core: Provides rigidity and planar geometry for target binding.

  • 4-Bromobenzylidene group: Introduces electron-withdrawing effects and halogen bonding potential.

  • 7-((Dimethylamino)methyl) side chain: Enhances solubility and enables protonation at physiological pH.

  • 6-Hydroxy group: Participates in hydrogen bonding and metal chelation.

The Z-configuration is critical for biological activity, as evidenced by comparative studies on aurone stereoisomers.

Synthesis and Optimization Strategies

The synthesis typically involves a multi-step approach, combining cyclization and condensation reactions.

Key Synthetic Route

  • Core Formation: 6-Hydroxybenzofuran-3(2H)-one is synthesized via cyclization of 3-methoxyphenol derivatives under basic conditions.

  • Functionalization:

    • Step A: Introduction of the dimethylaminomethyl group at C7 via Mannich reaction using dimethylamine and formaldehyde.

    • Step B: Claisen-Schmidt condensation with 4-bromobenzaldehyde under alkaline conditions (e.g., 50% aqueous KOH in ethanol) to form the Z-configured benzylidene moiety.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: NaOH or KOH

  • Solvent: Ethanol/water mixture

  • Yield: ~40–50% (estimated from analogous syntheses)

Industrial-Scale Considerations

Process optimization focuses on:

  • Catalyst Recycling: Reducing waste through heterogeneous catalysts like Amberlyst-15.

  • Solvent Recovery: Implementing distillation systems for ethanol reuse.

  • Purity Control: Crystallization from ethyl acetate/hexane mixtures achieves >95% purity.

Physicochemical Properties

The compound’s functionality dictates its behavior in biological and chemical systems.

PropertyValue/RangeMethod
Melting Point210–215°C (decomposes)Differential Scanning Calorimetry
logP2.8 ± 0.3HPLC-based determination
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask method
pKa9.1 (phenolic OH)Potentiometric titration

Stability Profile:

  • Thermal: Stable below 150°C; degradation observed at higher temperatures.

  • Photolytic: Susceptible to debromination under UV light (λ > 300 nm).

  • Oxidative: The phenolic group undergoes quinone formation in strong oxidizers.

Biological Activities and Mechanisms

Emerging data suggest multifaceted pharmacological potential.

Tyrosinase Inhibition

The compound inhibits tyrosinase (IC₅₀ = 3.7 µM), a key enzyme in melanin synthesis. Molecular docking studies reveal:

  • Binding Site Interaction: The 4-bromo group occupies the enzyme’s hydrophobic pocket, while the 6-hydroxy group coordinates with Cu²⁺ ions in the active site.

  • Kinetics: Mixed-type inhibition with Kᵢ = 2.4 µM.

Table 1: Comparative Tyrosinase Inhibition

CompoundIC₅₀ (µM)Inhibition Type
Kojic Acid12.6Competitive
(Z)-Target Compound3.7Mixed
3-Bromo Analog5.2Mixed
Cell LineIC₅₀ (µM)Mechanism
A5498.9Caspase-3/7 activation
HCC82712.4ROS generation
MCF-7>50N/A

Mechanistic studies indicate:

  • Apoptosis Induction: Cleavage of PARP-1 and activation of Bax/Bcl-2 pathway.

  • Metastasis Suppression: Downregulation of MMP-9 and VEGF at 10 µM.

Pharmacokinetic and Toxicological Considerations

Limited ADMET data necessitate cautious interpretation:

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high intestinal absorption potential).

  • Microsomal Stability: t₁/₂ = 28 min (human liver microsomes), suggesting extensive first-pass metabolism.

  • hERG Inhibition: IC₅₀ > 30 µM, indicating low cardiotoxicity risk.

Toxicology Screening:

  • Acute Toxicity (LD₅₀): >500 mg/kg (mouse, oral).

  • Genotoxicity: Negative in Ames test at ≤25 µg/plate.

Applications and Future Directions

Dermatological Uses

As a tyrosinase inhibitor, the compound could be developed for:

  • Hyperpigmentation disorders (melasma, age spots)

  • Cosmetic skin-whitening formulations

Oncology Therapeutics

Structure-activity relationship (SAR) optimization could enhance:

  • Selectivity for cancer cell lines

  • Blood-brain barrier penetration for glioblastoma applications

Chemical Biology Probes

The bromine atom facilitates:

  • Radiolabeling (e.g., ⁷⁶Br for PET imaging)

  • Photoaffinity labeling studies of tyrosinase

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